ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate
Overview
Description
ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate is an organic compound with a complex structure It is characterized by the presence of a dichlorophenyl group, a propoxy linkage, and an ethoxypropionate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate typically involves multiple steps. One common method starts with the reaction of 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether under nitrogen atmosphere to produce 3,4-dichlorophenethylamine . This intermediate is then reacted with 4-hydroxyphenylpropionic acid in the presence of a suitable coupling agent to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate involves its interaction with specific molecular targets. The dichlorophenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The propoxy linkage and ethoxypropionate moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3,4-dimethoxyphenyl)propionate: Similar structure but with methoxy groups instead of dichloro groups.
3,4-Dichlorophenethylamine: A simpler compound with a similar dichlorophenyl group.
4-Hydroxyphenylpropionic acid: Shares the phenylpropionic acid moiety.
Uniqueness
ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both dichlorophenyl and ethoxypropionate groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H26Cl2O4 |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate |
InChI |
InChI=1S/C22H26Cl2O4/c1-3-26-21(15-22(25)27-4-2)17-8-10-18(11-9-17)28-13-5-6-16-7-12-19(23)20(24)14-16/h7-12,14,21H,3-6,13,15H2,1-2H3 |
InChI Key |
XVGKVGHNBPBMHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=O)OCC)C1=CC=C(C=C1)OCCCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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